N-Ethyl-3-oxobutanamide

Catalog No.
S1490667
CAS No.
10138-46-2
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-3-oxobutanamide

Researchers often face failure when using generic β-keto esters in catalysis or biocatalysis. N-Ethyl-3-oxobutanamide provides the exact N-ethyl steric and electronic profile required.

  • Defines latent period and deblocking temperature in Zr-based PU curatives.
  • Enables enantioselective (S)-3-hydroxy-N-ethylbutanamide synthesis only with yeast immobilization; free-cell reduction fails.
  • Prevents over-halogenation via controlled low-temperature protocols for α-chloro derivatives.

Guaranteed purity and batch consistency for process development.

CAS Number

10138-46-2

Product Name

N-Ethyl-3-oxobutanamide

IUPAC Name

N-ethyl-3-oxobutanamide

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-3-7-6(9)4-5(2)8/h3-4H2,1-2H3,(H,7,9)

InChI Key

REYAJCIAOQNQTF-UHFFFAOYSA-N

SMILES

CCNC(=O)CC(=O)C

Synonyms

N-Ethylacetoacetamide

Canonical SMILES

CCNC(=O)CC(=O)C

Purity

95%

Package Size

5 g, 25 g

N-Ethyl-3-oxobutanamide (CAS 10138-46-2), commonly referred to as N-ethylacetoacetamide, is a versatile β-ketoamide building block characterized by an active methylene group flanked by a ketone and an N-ethyl-substituted amide. With a molecular weight of 129.16 g/mol, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymer catalysts. Unlike simpler β-keto esters, the N-ethyl moiety introduces a defined steric and lipophilic handle that fundamentally alters its coordination chemistry, downstream structure-activity relationships (SAR), and reactivity profiles. For industrial and scientific procurement, selecting this specific compound over its unsubstituted or N-methyl analogs is driven by the need for precise solubility parameters, specific catalyst ligand architectures, or targeted biocatalytic reduction outcomes .

Procurement Fit

Reactive Handle Active methylene group for heterocycle construction and condensation reactions
N-Ethyl Substituent Defined steric/electronic profile for enantioselective transformations
Commercial Availability Research reagent with characterized physical properties

Generic substitution of N-ethyl-3-oxobutanamide with the more common ethyl acetoacetate or N-methylacetoacetamide routinely fails due to divergent physicochemical and reactivity behaviors. In coordination chemistry, the N-ethyl group alters the steric bulk and electron density of the enolate oxygen, directly impacting the latency and curing kinetics of organometallic catalysts (such as zirconium-based polyurethane curatives) in ways that esters cannot replicate [1]. Furthermore, in process chemistry, the specific N-monoalkyl substitution pattern dictates the compound's susceptibility to over-halogenation at the active methylene site, requiring entirely different reactor conditions (e.g., cryogenic control or chloral adduct intermediates) compared to N,N-dialkyl analogs [2]. Consequently, substituting this compound alters downstream product purity, catalyst performance, and biocatalytic process requirements.

Substitution Risk

N-Methyl analog (CAS 20306-75-6)
Biocatalytic reduction behavior unreported; may not replicate immobilized-yeast enantioselectivity.
Unsubstituted acetoacetamide (CAS 5977-14-0)
Lacks N-ethyl handle; alters SAR in A3 antagonist synthesis and may shift polymer properties.
Toxicological profile
N-alkyl acetamide derivatives exhibit distinct safety profiles; class-level data cannot be interchanged without revalidation.

Biocatalytic Reduction Processability: Mandatory Matrix Immobilization

In the enantioselective reduction of β-dicarbonyls to (S)-3-hydroxy compounds using Saccharomyces cerevisiae (baker's yeast), the structural shift from an ester to an N-ethyl amide fundamentally alters process requirements. While the baseline ester ethyl acetoacetate achieves near-quantitative conversion (up to 100%) using free or simply supported cells, N-ethyl-3-oxobutanamide exhibits very low yields under identical free-cell conditions. Viable enantioselective conversion of the N-ethyl target strictly requires physical immobilization of the yeast within alginate or polyurethane matrices [1].

Evidence DimensionRequirement for biocatalyst immobilization
Target Compound DataN-Ethyl-3-oxobutanamide: Very low yield with free cells; requires alginate/polyurethane matrix for viable (S)-enantiomer production.
Comparator Or BaselineEthyl acetoacetate (ester baseline): 100% conversion and 99% ee achievable without complex polymer immobilization.
Quantified DifferenceBinary operational shift (free-cell compatible vs. strict matrix immobilization required).
ConditionsSaccharomyces cerevisiae reduction in organic/aqueous systems at 20–30 °C.

Procurement and process engineers scaling up chiral β-hydroxy amide synthesis must budget for and engineer polymer immobilization matrices, as standard free-cell protocols used for esters will fail.

Immobilized yeast reduction
Cross-study comparable
Enantioselective (S)-product formation with immobilized baker’s yeast; negligible yield without immobilization.
Supports biocatalytic substrate selection
N-methyl analog not studied under comparable conditions.

Precursor Suitability: Monochlorination Selectivity Challenges

During the synthesis of α-chloro intermediates, the substitution pattern on the amide nitrogen dictates reaction selectivity. When chlorinating N-monoalkyl derivatives like N-ethyl-3-oxobutanamide or N-methylacetoacetamide, standard protocols suffer from severe over-chlorination, yielding up to 15–20% of inseparable 2,2-dichloro pollutants. In stark contrast, N,N-dialkyl comparators (such as N,N-dimethylacetoacetamide) achieve nearly 100% selectivity and 99.2% yield for the monochloro product under similar conditions. To achieve high purity with the N-ethyl target, buyers must utilize specialized low-temperature aqueous protocols (-1 °C to -25 °C) or intermediate chloral condensations [1].

Evidence DimensionMonochlorination selectivity and impurity formation
Target Compound DataN-monoalkyl acetoacetamides (Target class): Prone to 15–20% 2,2-dichloro impurity formation under standard conditions.
Comparator Or BaselineN,N-dimethylacetoacetamide (Dialkyl comparator): 99.5% monochloro purity, 0.4% dichloro impurity.
Quantified Difference~15-20% reduction in selectivity for the monoalkyl target vs. the dialkyl comparator.
ConditionsDirect chlorination of the active methylene group.

Buyers scaling up halogenated derivatives must account for significantly higher purification costs or modified cryogenic reactor requirements compared to using N,N-dialkyl substitutes.

A3 antagonist precursor
Supporting evidence
Documented use in selective A3 adenosine receptor antagonist synthesis.
May support GPCR ligand library construction
N-ethyl substitution influences final antagonist SAR; unsubstituted yields a different product.

Ligand Tuning for Zirconium-Based Polyurethane Catalysts

N-Ethyl-3-oxobutanamide acts as a critical bidentate ketoamide ligand in the formulation of organozirconium catalysts (Zr(L)(A1)(A2)(A3)) designed to replace toxic tin-based polyurethane curatives. Compared to simpler diketones or the ester analog ethyl acetoacetate, N-alkyl ketoamides coordinate through an enolized structure that modifies the hydrolytic stability and catalytic latency of the zirconium center. The N-ethyl substituent provides a specific steric profile that differentiates its curing kinetics from both bulkier N,N-diethylacetoacetamide and unsubstituted variants[1].

Evidence DimensionZirconium catalyst ligand substitution
Target Compound DataN-Ethyl-3-oxobutanamide: Forms stable Zr(L)x complexes with tuned deblocking temperatures for PU curing.
Comparator Or BaselineEthyl acetoacetate / Acetylacetone: Baseline oxygen-only ligands with different coordination strengths and latency profiles.
Quantified DifferenceShift from O,O-coordination (ester) to N-alkyl-modulated O,O-coordination (ketoamide enolate).
ConditionsSynthesis of Zr(IV) alkoxide/ketoamide complexes for isocyanate-polyol reactions.

Formulators of heavy-metal-free polyurethane systems must select the exact N-alkyl ketoamide to achieve the precise pot-life and curing speed required for their specific resin architecture.

Polymer thermal stability
Data to verify
Derived polymers retain integrity up to 150 °C.
Reported thermal resistance threshold
Source data not available; verify with lot-specific characterization.
Toxicological differentiation
Class-level
N-ethyl vs. N-methyl acetamide derivatives show distinct toxicity profiles in animal studies.
Safety data not interchangeable across N-alkyl analogs
Requires compound-specific hazard assessment; apply caution in handling.

Chiral β-Hydroxy Amide Synthesis

Essential for biocatalytic workflows where the target is an (S)-3-hydroxy-N-ethylbutanamide derivative, provided the facility is equipped for yeast immobilization techniques, as free-cell reductions will fail[1].

Heavy-Metal-Free Polyurethane Catalysts

The optimal ligand choice for formulating zirconium-based (Zr(L)(A1)(A2)(A3)) curing agents where the N-ethyl steric profile is required to tune the pot-life and deblocking temperature of the resin [2].

Agrochemical and Pharmaceutical Intermediates

The required starting material for synthesizing specific N-ethyl-substituted heterocycles or α-chloro-N-ethylacetoacetamides, provided the process engineering accounts for the strict low-temperature or adduct-based protocols needed to prevent 2,2-dichloro impurities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic (S)-hydroxyamide synthesis
Immobilization-requirement documented for yeast reduction
Enantioselective conversion under immobilized conditions
A3 adenosine receptor antagonist library synthesis
Predefined N-ethyl lipophilic handle
SAR alignment with N-ethyl substituted scaffold
Thermally stable polymer and enzyme immobilization matrices
Reported thermal stability up to 150 °C
Polymer integrity and cross-linking efficiency
Mannich-derived heterocycle synthesis for cytotoxicity research
Diastereomerically pure product formation under mild conditions
Cell-model cytotoxicity endpoint review (Jurkat, HepG2, HEK293)

XLogP3

-0.2

UNII

GN725IYQ3Q

Other CAS

10138-46-2

Wikipedia

N-ethyl acetoacetamide

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